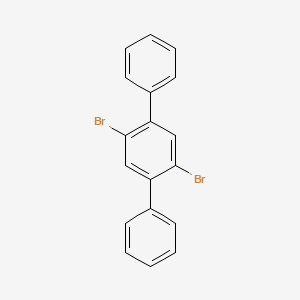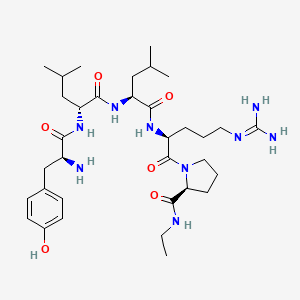
Leuprolide (5-9)
描述
Leuprolide (5-9) is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is a truncated version of the full-length leuprolide, consisting of the amino acid sequence from the fifth to the ninth residue. Leuprolide is widely used in the medical field for its ability to regulate hormone levels, particularly in the treatment of hormone-responsive cancers such as prostate cancer, as well as conditions like endometriosis and uterine fibroids .
作用机制
Target of Action
Leuprolide is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of the reproductive system.
Mode of Action
As a GnRH mimic, Leuprolide is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels . This is primarily responsible for the clinical efficacy of Leuprolide in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .
Biochemical Pathways
The biochemical pathway affected by Leuprolide involves the downregulation of sex steroid levels . By binding to the GnRH receptor, Leuprolide induces a decrease in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This leads to a decrease in the production of sex steroids, which has downstream effects on various physiological processes, including the growth of certain types of cancer cells, the progression of endometriosis, and the onset of puberty .
Pharmacokinetics
Leuprolide is a peptide, and it is orally inactive. It is generally given subcutaneously or intramuscularly . Leuprolide contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . Various long-acting intramuscular and subcutaneous products have been developed such that patients can be dosed once every six months .
Result of Action
The result of Leuprolide’s action is a significant decrease in sex steroid levels . This has various molecular and cellular effects, depending on the condition being treated. For example, in the case of prostate cancer, the decrease in testosterone levels can lead to a reduction in the growth of cancer cells . In the case of endometriosis, the decrease in estrogen levels can lead to a reduction in the growth of endometrial tissue .
Action Environment
The action of Leuprolide can be influenced by various environmental factors. For example, the efficacy of Leuprolide can be affected by the patient’s overall health status, the presence of other medications, and individual differences in drug metabolism . Additionally, the stability of Leuprolide can be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
Leuprolide (5-9) is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels . This interaction with GnRHR and the subsequent modulation of hormone levels is a key biochemical property of Leuprolide (5-9).
Cellular Effects
Leuprolide (5-9) has a profound effect on various types of cells and cellular processes. It influences cell function by modulating sex steroid levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Leuprolide (5-9) involves binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . This leads to significant downregulation of sex steroid levels, which is primarily responsible for the clinical efficacy of Leuprolide (5-9) in diverse conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leuprolide (5-9) can change over time. For instance, the plasma Leuprolide concentration after subcutaneous injection remained at approximately 0.1 ng/mL for up to 98 days . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Leuprolide (5-9) vary with different dosages. For instance, in a study on DMBA-induced rat mammary carcinomas, leuprolide was found to significantly reduce the number of rats with tumors compared to controls .
Metabolic Pathways
Leuprolide (5-9) is primarily metabolized to inactive penta-, tri-, and dipeptide entities, which are likely further metabolized . It is expected that various peptidases encountered throughout systemic circulation are responsible for Leuprolide metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Leuprolide (5-9) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of leuprolide (5-9) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Leuprolide (5-9) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with analogs to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like HBTU or HATU.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid residues.
科学研究应用
Leuprolide (5-9) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in research on hormone regulation and receptor interactions.
Medicine: Investigated for its therapeutic potential in treating hormone-responsive cancers and reproductive disorders.
Industry: Utilized in the development of sustained-release formulations for long-term hormone therapy
相似化合物的比较
Goserelin: Another GnRH analog used in hormone therapy.
Triptorelin: A synthetic decapeptide analog of GnRH.
Buserelin: A GnRH agonist used in the treatment of hormone-responsive cancers
Comparison: Leuprolide (5-9) is unique due to its truncated structure, which may offer different pharmacokinetic properties compared to full-length analogs. Its shorter sequence can result in faster synthesis and potentially different receptor interactions, making it a valuable tool in research and therapeutic applications .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O6/c1-6-38-32(48)28-10-8-16-43(28)33(49)25(9-7-15-39-34(36)37)40-30(46)27(18-21(4)5)42-31(47)26(17-20(2)3)41-29(45)24(35)19-22-11-13-23(44)14-12-22/h11-14,20-21,24-28,44H,6-10,15-19,35H2,1-5H3,(H,38,48)(H,40,46)(H,41,45)(H,42,47)(H4,36,37,39)/t24-,25-,26+,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGEYGBHGKGSQ-KLMIGJKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129244-90-2 | |
| Record name | Leuprolide (5-9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEUPROLIDE (5-9) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3XSB7W2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)
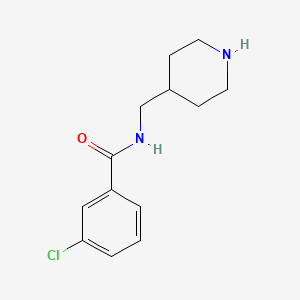
![6-Iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B3320932.png)
![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)
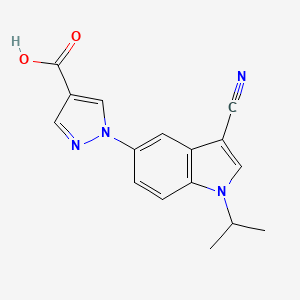
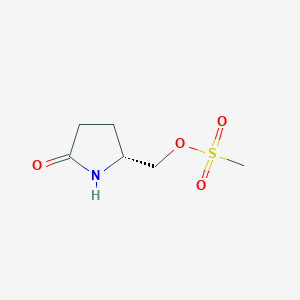
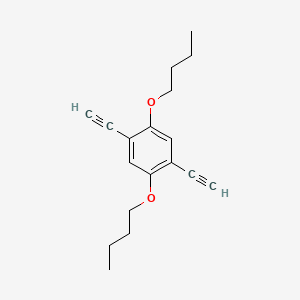

![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)

